REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][N:7]([CH2:16][CH2:17][O:18]C(=O)C)[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1)(=O)C.[N+:22]([C:25]1[CH:30]=[CH:29][C:28]([CH2:31]C(O)=O)=[CH:27][CH:26]=1)([O-:24])=[O:23].N1CCCCC1>CN(C)C=O>[OH:18][CH2:17][CH2:16][N:7]([CH2:6][CH2:5][OH:4])[C:8]1[CH:9]=[CH:10][C:11]([CH:12]=[CH:31][C:28]2[CH:29]=[CH:30][C:25]([N+:22]([O-:24])=[O:23])=[CH:26][CH:27]=2)=[CH:14][CH:15]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCN(C1=CC=C(C=O)C=C1)CCOC(C)=O
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
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ice water
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Quantity
|
10 L
|
Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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A mixture of the crude
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Type
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CUSTOM
|
Details
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reaction product of the previous step, viz
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Type
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CONCENTRATION
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Details
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Next, the reaction mixture was concentrated by evaporation at 70° C. to a thick red oil, which
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in 2.5 l of dimethyl formamide
|
Type
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ADDITION
|
Details
|
Then there was added a solution of 320 g of sodium hydroxide in 800 ml of water
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
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TEMPERATURE
|
Details
|
was then heated for 16 hours to 100° C.
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Type
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FILTRATION
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Details
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The precipitated product was filtered off
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Type
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WASH
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Details
|
thoroughly after-washed three times
|
Type
|
CUSTOM
|
Details
|
After drying the crude
|
Type
|
CUSTOM
|
Details
|
reaction product
|
Type
|
CUSTOM
|
Details
|
was crystallized from 250 ml of dimethyl formamide and 500 ml of dichloromethane
|
Name
|
|
Type
|
|
Smiles
|
OCCN(C1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-])CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |